LY52
LY52
LY52 is an inhibitor of matrix metalloproteinase-2. It acts by suppressing tumor invasion and metastasis.
Brand Name:
Vulcanchem
CAS No.:
769970-91-4
VCID:
VC0534106
InChI:
InChI=1S/C22H24N4O6/c1-31-18-7-5-14(10-19(18)32-2)6-8-20(27)26-13-16(11-17(26)22(29)25-30)24-21(28)15-4-3-9-23-12-15/h3-10,12,16-17,30H,11,13H2,1-2H3,(H,24,28)(H,25,29)/b8-6+/t16-,17-/m0/s1
SMILES:
O=C(C1=CC=CN=C1)N[C@@H]2CN(C(/C=C/C3=CC=C(OC)C(OC)=C3)=O)[C@H](C(NO)=O)C2
Molecular Formula:
C22H24N4O6
Molecular Weight:
440.45
LY52
CAS No.: 769970-91-4
Inhibitors
VCID: VC0534106
Molecular Formula: C22H24N4O6
Molecular Weight: 440.45
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 769970-91-4 |
---|---|
Product Name | LY52 |
Molecular Formula | C22H24N4O6 |
Molecular Weight | 440.45 |
IUPAC Name | N-[(3S,5S)-1-[(2E)-3-(3,4-Dimethoxyphenyl)-1-oxo-2-propen-1-yl]-5-[(hydroxyamino)carbonyl]-3-pyrrolidinyl]-3-pyridinecarboxamide |
Standard InChI | InChI=1S/C22H24N4O6/c1-31-18-7-5-14(10-19(18)32-2)6-8-20(27)26-13-16(11-17(26)22(29)25-30)24-21(28)15-4-3-9-23-12-15/h3-10,12,16-17,30H,11,13H2,1-2H3,(H,24,28)(H,25,29)/b8-6+/t16-,17-/m0/s1 |
Standard InChIKey | AKOSAZUQCGCWJD-IWDGFTLQSA-N |
SMILES | O=C(C1=CC=CN=C1)N[C@@H]2CN(C(/C=C/C3=CC=C(OC)C(OC)=C3)=O)[C@H](C(NO)=O)C2 |
Appearance | Solid powder |
Description | LY52 is an inhibitor of matrix metalloproteinase-2. It acts by suppressing tumor invasion and metastasis. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | LY52; LY-52; LY 52; |
Reference | 1: Zhang H, Li X, Wang X, Xu W, Zhang J. Sulfonyl phosphonic 1,4-dithia-7-azaspiro[4,4]nonane derivatives as matrix metalloproteinase inhibitors: Synthesis, a docking study, and biological evaluation. Drug Discov Ther. 2017;11(3):118-125. doi: 10.5582/ddt.2017.01016. PubMed PMID: 28757512. 2: Yang L, Wang P, Wu JF, Yang LM, Wang RR, Pang W, Li YG, Shen YM, Zheng YT, Li X. Design, synthesis and anti-HIV-1 evaluation of hydrazide-based peptidomimetics as selective gelatinase inhibitors. Bioorg Med Chem. 2016 May 1;24(9):2125-36. doi: 10.1016/j.bmc.2016.03.043. Epub 2016 Mar 26. PubMed PMID: 27039251. 3: Zhang J, Li X, Jiang Y, Feng J, Li X, Zhang Y, Xu W. Design, synthesis and preliminary evaluation of α-sulfonyl γ-(glycinyl-amino)proline peptidomimetics as matrix metalloproteinase inhibitors. Bioorg Med Chem. 2014 Jun 1;22(11):3055-64. doi: 10.1016/j.bmc.2013.12.025. Epub 2013 Dec 21. PubMed PMID: 24755524. 4: Shi L, Wang Q, Wang H, Zhou H, Li Y, Li X. Sulphonamide 1,4-dithia-7-azaspiro[4,4]nonane derivatives as gelatinase A inhibitors. Bioorg Med Chem. 2013 Dec 15;21(24):7752-62. doi: 10.1016/j.bmc.2013.10.016. Epub 2013 Oct 30. PubMed PMID: 24247003. 5: Zhao X, Xu H, Inagaki Y, Kokudo N, Xu W, Dong J, Tang W. Caffeoyl pyrrolidine derivative LY52 inhibits hepatocellular carcinoma invasion via suppressing matrix metalloproteinase-2. Hepatol Int. 2011 Jun;5(2):716-21. doi: 10.1007/s12072-010-9234-y. Epub 2010 Dec 21. PubMed PMID: 21484106; PubMed Central PMCID: PMC3090555. 6: Zhang J, Li X, Zhu HW, Wang Q, Feng JH, Mou JJ, Li YG, Fang H, Xu WF. Design, synthesis, and primary activity evaluation of pyrrolidine derivatives as matrix metalloproteinase inhibitors. Drug Discov Ther. 2010 Feb;4(1):5-12. PubMed PMID: 22491146. 7: Li Y, Zhang J, Xu W, Zhu H, Li X. Novel matrix metalloproteinase inhibitors derived from quinoxalinone scaffold (Part I). Bioorg Med Chem. 2010 Feb 15;18(4):1516-25. doi: 10.1016/j.bmc.2010.01.008. Epub 2010 Jan 11. PubMed PMID: 20097082. 8: Cheng XC, Wang Q, Fang H, Tang W, Xu WF. Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorg Med Chem. 2008 Sep 1;16(17):7932-8. doi: 10.1016/j.bmc.2008.07.073. Epub 2008 Jul 30. PubMed PMID: 18718763. 9: Cheng XC, Wang Q, Fang H, Tang W, Xu WF. Design, synthesis and evaluation of novel sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorg Med Chem. 2008 May 15;16(10):5398-404. doi: 10.1016/j.bmc.2008.04.027. Epub 2008 Apr 15. PubMed PMID: 18440232. 10: Cheng XC, Wang Q, Fang H, Tang W, Xu WF. Design, synthesis and preliminary evaluation of novel pyrrolidine derivatives as matrix metalloproteinase inhibitors. Eur J Med Chem. 2008 Oct;43(10):2130-9. doi: 10.1016/j.ejmech.2007.12.020. Epub 2007 Dec 31. PubMed PMID: 18362041. 11: Qu X, Yuan Y, Xu W, Chen M, Cui S, Meng H, Li Y, Makuuchi M, Nakata M, Tang W. Caffeoyl pyrrolidine derivative LY52 inhibits tumor invasion and metastasis via suppression of matrix metalloproteinase activity. Anticancer Res. 2006 Sep-Oct;26(5A):3573-8. PubMed PMID: 17094485. 12: Qu XJ, Yuan YX, Tian ZG, Xu WF, Chen MH, Cui SX, Guo Q, Gai R, Makuuchi M, Nakata M, Tang W. Using caffeoyl pyrrolidine derivative LY52, a potential inhibitor of matrix metalloproteinase-2, to suppress tumor invasion and metastasis. Int J Mol Med. 2006 Oct;18(4):609-14. PubMed PMID: 16964412. 13: Yuan YX, Xu WF, Liu J, Chen MH, Meng H, Qu XJ. [Inhibitory effects of matrix metalloproteinase (MMP) inhibitor LY52 on expression of MMP-2 and MMP-9 and invasive ability of human ovarian carcinoma cell line SKOV3]. Ai Zheng. 2006 Jun;25(6):663-70. Chinese. PubMed PMID: 16764758. |
Last Modified | Aug 20 2021 |
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